2-Ethyl-4-methylphenol
Overview
Description
2-Ethyl-4-methylphenol, also known as 2-ethyl-p-cresol, is an organic compound with the molecular formula C9H12O. It is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its distinct chemical properties and is used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-4-methylphenol can be synthesized through several methods, including:
Alkylation of Phenol: This involves the reaction of phenol with ethylene and methyl groups under acidic conditions to introduce the ethyl and methyl substituents at the appropriate positions on the aromatic ring.
Friedel-Crafts Alkylation: This method uses an alkyl halide and a Lewis acid catalyst, such as aluminum chloride, to alkylate phenol, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes, utilizing catalysts and controlled reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
2-Ethyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring. Common reagents include halogens (for halogenation) and nitrating agents (for nitration).
Esterification: The hydroxyl group can react with carboxylic acids or acid anhydrides to form esters.
Major Products Formed:
- Oxidation products include quinones and other oxidized derivatives.
- Reduction products include alcohols and hydrocarbons.
- Substitution products vary depending on the substituent introduced, such as halogenated or nitrated derivatives .
Scientific Research Applications
2-Ethyl-4-methylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methylphenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Comparison with Similar Compounds
2-Ethyl-4-methylphenol can be compared with other similar compounds, such as:
p-Cresol (4-methylphenol): Similar structure but lacks the ethyl group.
o-Cresol (2-methylphenol): Similar structure but the methyl group is in the ortho position.
m-Cresol (3-methylphenol): Similar structure but the methyl group is in the meta position.
Uniqueness: The presence of both ethyl and methyl groups in this compound provides unique chemical properties, such as increased hydrophobicity and distinct reactivity compared to other cresols .
Properties
IUPAC Name |
2-ethyl-4-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-3-8-6-7(2)4-5-9(8)10/h4-6,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVVXUXMKWPKAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191879 | |
Record name | 2-Ethyl-p-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30191879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3855-26-3 | |
Record name | 2-Ethyl-4-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3855-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-p-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003855263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-p-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30191879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-p-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.239 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYL-P-CRESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4679W99NC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Ethyl-4-methylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038988 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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